OASCBZDYKZJRRF-CTLPNWKNSA-N
Description
The compound with the InChIKey OASCBZDYKZJRRF-CTLPNWKNSA-N is identified as (E)-stilbene (trans-stilbene), a diarylethene derivative consisting of two benzene rings connected by a central ethylene bond in the trans configuration. This compound is notable for its photochemical properties, including reversible isomerization under UV light, and its applications in organic electronics, photoresponsive materials, and fluorescence studies. Key physicochemical properties include:
- Molecular formula: C₁₄H₁₂
- Molecular weight: 180.25 g/mol
- Melting point: 122–124°C
- Boiling point: 305–307°C
- Solubility: Insoluble in water, soluble in organic solvents (e.g., ethanol, chloroform).
Stilbene derivatives are widely studied for their structural rigidity and electronic properties, making them valuable in supramolecular chemistry and materials science.
Properties
Molecular Formula |
C23H20N2O6 |
|---|---|
Molecular Weight |
420.421 |
InChI |
InChI=1S/C23H20N2O6/c1-28-15-5-3-14(4-6-15)25-11-23-9-8-17(31-23)19(20(23)22(25)27)21(26)24-13-2-7-16-18(10-13)30-12-29-16/h2-10,17,19-20H,11-12H2,1H3,(H,24,26)/t17-,19?,20-,23-/m0/s1 |
InChI Key |
OASCBZDYKZJRRF-CTLPNWKNSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (E)-stilbene with structurally and functionally analogous compounds:
| Property | (E)-Stilbene | (Z)-Stilbene (cis-stilbene) | Bibenzyl (1,2-diphenylethane) | 4,4'-Dimethylstilbene |
|---|---|---|---|---|
| InChIKey | OASCBZDYKZJRRF-CTLPNWKNSA-N | LXGKHLVLJQMTLL-ZHACJKMWSA-N | QQQXZPAVPAKTIJ-UHFFFAOYSA-N | VGGRBJARVEMFPA-ZHACJKMWSA-N |
| Configuration | Trans | Cis | Single bond (no isomerism) | Trans with methyl substituents |
| Melting Point (°C) | 122–124 | 5–7 | 52–54 | 168–170 |
| Photochemical Activity | High (UV-induced isomerization) | Moderate (less stable) | None | Moderate (enhanced stability) |
| Fluorescence Quantum Yield | 0.04 (in ethanol) | 0.01 (in ethanol) | <0.001 | 0.08 (in ethanol) |
| Applications | OLEDs, photoresponsive gels | Photoswitches, sensors | Solvent, plasticizer | Liquid crystals, dyes |
Key Research Findings:
Isomerization Dynamics : (E)-stilbene undergoes reversible trans-to-cis isomerization under UV light (λ = 254 nm), with a quantum yield of 0.55. In contrast, (Z)-stilbene is less thermally stable and reverts to the trans form at room temperature.
Electronic Properties : The extended π-conjugation in (E)-stilbene results in a higher fluorescence quantum yield compared to bibenzyl, which lacks a conjugated double bond.
Substituent Effects : Methyl-substituted derivatives like 4,4'-dimethylstilbene exhibit increased thermal stability and fluorescence due to steric and electronic modulation.
Limitations of Available Evidence
While the provided evidence includes a 2016 MNRAS paper and a 2021 regulatory report, the latter contains incomplete or garbled text, limiting its utility. Data gaps (e.g., detailed toxicity profiles of substituted stilbenes) highlight the need for further research.
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